4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
4-Fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-fluorophenyl group and a substituted pyrazole ring, further functionalized with a 4-fluorobenzamide moiety. This structure combines fluorinated aromatic systems with a fused pyrazolo-pyrimidine scaffold, which is often associated with bioactivity in kinase inhibition or anticancer applications . The fluorine atoms enhance metabolic stability and influence electronic properties, while the pyrazole and pyrimidine rings provide structural rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-fluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O/c1-13-10-19(28-22(32)14-2-4-15(23)5-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-6-16(24)7-9-17/h2-12H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHGHBDODLWEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-d]pyrimidine structure, followed by the introduction of the fluorophenyl and benzamide groups. Common reagents used in these reactions include various fluorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with several analogs, differing primarily in substituents and fused ring systems:
Key Observations :
- Fluorine placement (e.g., 4-fluorophenyl vs. 3-fluorophenyl) significantly impacts electronic effects and binding interactions .
- Bulky substituents (e.g., chromen-4-one in ) reduce conformational flexibility but may enhance target selectivity.
Chemical Reactivity
- Electrophilic Substitution : The 4-fluorophenyl group directs electrophiles to meta positions, while the pyrazolo-pyrimidine core is susceptible to nucleophilic attack at the pyrimidine N-atoms .
- Amide Stability : The benzamide group’s stability under acidic/basic conditions is critical; fluorination at the 4-position (vs. 3-fluoro in ) may reduce hydrolysis rates.
Biological Activity
4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and inflammation. Its intricate structure, featuring multiple heterocyclic moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H15F2N7O, with a molecular weight of 431.4 g/mol. The presence of fluorine atoms is notable as they often enhance the biological activity and stability of pharmaceutical compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H15F2N7O |
| Molecular Weight | 431.4 g/mol |
| CAS Number | 1007084-98-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in inhibiting cyclin-dependent kinases (CDK) and epidermal growth factor receptors (EGFR), which are crucial in cell cycle regulation and tumor growth.
Key Mechanisms:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting pathways that control cell proliferation and survival.
- Induction of Apoptosis : Research indicates that similar compounds can induce apoptosis in cancer cells by increasing caspase levels and disrupting cell cycle progression.
Biological Activity Studies
Several studies have evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . These studies utilized various cancer cell lines to determine efficacy.
Case Study: Anticancer Activity
In a study examining a series of pyrazolo[3,4-d]pyrimidine derivatives, it was found that certain compounds significantly inhibited the growth of MDA-MB-468 (human breast cancer) cells. The most potent derivatives exhibited IC50 values comparable to established anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12b | MDA-MB-468 | 15.3 | CDK inhibition |
| 4-fluoro-N... | MDA-MB-231 | Not reported | Apoptosis induction |
Pharmacological Properties
The pharmacological profile of pyrazolo[3,4-d]pyrimidine derivatives suggests a broad spectrum of activity beyond anticancer effects. These include:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases have been noted.
- Neuroprotective Properties : Certain compounds exhibit activity as monoamine oxidase inhibitors, suggesting potential for treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
